molecular formula C7H10IN3O B11773335 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B11773335
M. Wt: 279.08 g/mol
InChI Key: QFCVFIWTFLLBDX-UHFFFAOYSA-N
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Description

4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom at the fourth position, a trimethyl group at the first position, and a carboxamide group at the third position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the iodination of N,N,1-trimethyl-1H-pyrazole-3-carboxamide using iodine and ammonium hydroxide . The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors. This approach ensures consistent product quality and efficient use of reagents. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds. These products often exhibit unique chemical and biological properties, making them valuable in research and industrial applications .

Scientific Research Applications

4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it can inhibit alcohol dehydrogenase enzymes, thereby influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the trimethyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H10IN3O

Molecular Weight

279.08 g/mol

IUPAC Name

4-iodo-N,N,1-trimethylpyrazole-3-carboxamide

InChI

InChI=1S/C7H10IN3O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,1-3H3

InChI Key

QFCVFIWTFLLBDX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C)I

Origin of Product

United States

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